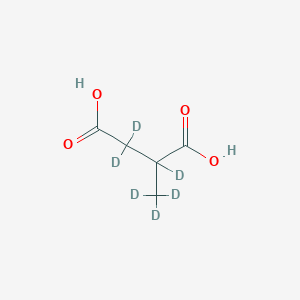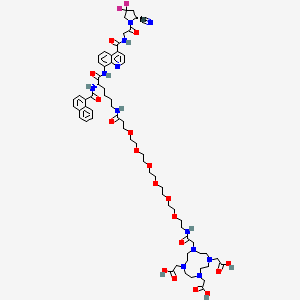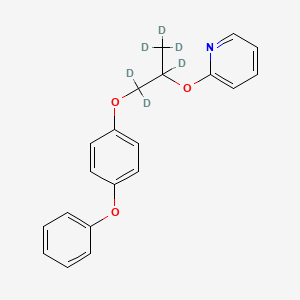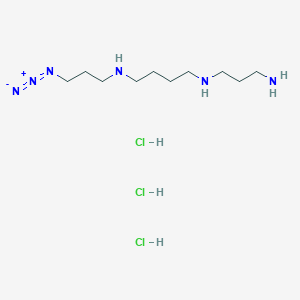
2-Methyl-D3-succinic-2,3,3-D3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-D3-succinic-2,3,3-D3 acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different physical and chemical behaviors compared to its non-deuterated counterpart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-D3-succinic-2,3,3-D3 acid typically involves the incorporation of deuterium into the succinic acid structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the incorporation of deuterium .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-D3-succinic-2,3,3-D3 acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce deuterated succinic anhydride, while reduction can yield deuterated butanediol .
Wissenschaftliche Forschungsanwendungen
2-Methyl-D3-succinic-2,3,3-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of succinic acid derivatives.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of 2-Methyl-D3-succinic-2,3,3-D3 acid involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems. The presence of deuterium alters the compound’s behavior, providing insights into the kinetics and dynamics of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic-2,2,3,3-d4 acid: Another deuterated form of succinic acid, used in similar applications.
Deuterated butanedioic acid: A compound with deuterium atoms replacing hydrogen atoms in butanedioic acid.
Uniqueness
2-Methyl-D3-succinic-2,3,3-D3 acid is unique due to its specific deuterium labeling pattern, which provides distinct advantages in certain analytical and research applications. Its higher molecular weight and altered physical and chemical properties make it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C5H8O4 |
|---|---|
Molekulargewicht |
138.15 g/mol |
IUPAC-Name |
2,2,3-trideuterio-3-(trideuteriomethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2,3D |
InChI-Schlüssel |
WXUAQHNMJWJLTG-LIDOUZCJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C(=O)O |
Kanonische SMILES |
CC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)

![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)



![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)




![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

